molecular formula C42H83BO9 B15178263 (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate CAS No. 93777-11-8

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate

Cat. No.: B15178263
CAS No.: 93777-11-8
M. Wt: 742.9 g/mol
InChI Key: BAFMIYLDXKJNPX-UHFFFAOYSA-N
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Description

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate is a complex organic compound with the molecular formula C42H83BO9 and a molecular weight of 742.91402 g/mol. It is also known by its IUPAC name, bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid

Preparation Methods

The synthesis of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves several steps. The primary synthetic route includes the reaction of boric acid with 2-hydroxypropane-1,3-diol in the presence of a catalyst to form the hydroxyborylene intermediate. This intermediate is then reacted with stearic acid under controlled conditions to yield the final product. Industrial production methods typically involve large-scale batch processes in cleanroom environments to ensure high purity and quality.

Chemical Reactions Analysis

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the borinic acid group to boranes or borides.

    Substitution: The hydroxy groups can undergo substitution reactions with halides or other nucleophiles, forming new derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of boron-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: Used in the production of high-performance materials and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves its interaction with molecular targets through its hydroxy and borinic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules is key to its effectiveness in different applications.

Comparison with Similar Compounds

Similar compounds to (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate include:

    Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): Known for its use in pharmaceutical applications.

    Bis(octadecanoic acid)(hydroxyboranediyl)bis[oxy(2-hydroxy-3,1-propanediyl)] ester: Another boron-containing compound with similar structural features.

The uniqueness of this compound lies in its specific combination of hydroxyborylene and distearate groups, which confer distinct chemical and physical properties.

Properties

CAS No.

93777-11-8

Molecular Formula

C42H83BO9

Molecular Weight

742.9 g/mol

IUPAC Name

bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid

InChI

InChI=1S/C42H83BO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-35-39(44)37-51-43(48)52-38-40(45)36-50-42(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,44-45,48H,3-38H2,1-2H3

InChI Key

BAFMIYLDXKJNPX-UHFFFAOYSA-N

Canonical SMILES

B(O)(OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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